molecular formula C10H9FN2O2 B1346362 5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 7248-25-1

5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1346362
CAS RN: 7248-25-1
M. Wt: 208.19 g/mol
InChI Key: PBFDUTCJPOZWIC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Pharmacological and ADME-Tox Properties

A study on the stereochemical impacts on pharmacological and ADME-Tox properties of MF-8, a derivative of 5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione, showed its potential as a 5-HT7R antagonist with antidepressant activity. This research highlighted the significant role of stereochemistry in determining 5-HT7R affinity, antagonistic action, and the influence on P-glycoprotein efflux, absorption, and metabolic pathways (Kucwaj-Brysz et al., 2020).

Aryl-Topology in Serotonin Receptors

Another study focused on the role of aryl-topology in balancing between selective and dual 5-HT7R/5-HT1A actions of 3,5-substituted hydantoins. This research provided insights into the design of new derivatives with significant activity towards 5-HT7R agents, demonstrating the importance of the introduction, deletion, and mutual orientation of aromatic rings (Kucwaj-Brysz et al., 2018).

Receptor-Ligand Interaction Insights

Insights into receptor-ligand interaction for novel 5-arylhydantoin derivatives as serotonin 5-HT7 receptor agents with antidepressant activity were provided through computer-aided studies. These derivatives showed potent affinity and selectivity for 5-HT7R, highlighting the role of mono-phenyl substituents at both hydantoin and piperazine for enhancing 5-HT7R affinity (Kucwaj-Brysz et al., 2018).

Molecular Modeling and Biological Evaluation

Rational design and biological evaluation of novel arylpiperazine 5-(4-fluorophenyl)-5-methylhydantoins explored their affinity towards serotonin 5-HT7 receptor. This study highlighted the antagonistic properties of these compounds and supported the selection process for synthesis through a special molecular modeling workflow (Kucwaj-Brysz et al., 2016).

Exploration of Electron Delocalization

The influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons was studied, targeting NHCs with increased π-acceptor character. This research provided valuable insights into the reactivity and potential applications of these compounds (Hobbs et al., 2010).

Safety And Hazards

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properties

IUPAC Name

5-(2-fluorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFDUTCJPOZWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione

CAS RN

7248-25-1
Record name NSC42317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

A mixture of freshly distilled 1-(2-fluorophenyl)ethanone (27.6 g, 24.6 ml, 200 mmol, Eq: 1.00), potassium cyanide (15.6 g, 240 mmol, Eq: 1.20), ammonium carbonate (96.1 g, 1.00 mol, Eq: 5.00) and ammonium hydroxide (25%) (130 g, 145 ml, 931 mmol, Eq: 4.65) in ethanol (250 ml) and water (200 ml) was stirred at 60° C. for 5.5 h. The ethanol was removed in vacuum, then cooled to 0° C., cautiously acidified the residue to pH 1, the precipitate was filtered off, washed with dilute HCl and dried at 50° C. first at rotary evaporator, then at high vacuum to give the 5-(2-fluorophenyl)-5-methylimidazolidine-2,4-dione (40.4 g, 194 mmol, 97.0% yield) as a white solid. MS (ISN): m/z=207.5 [M−H]−.
Quantity
24.6 mL
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
96.1 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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